molecular formula C10H16BNO3 B594551 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS No. 1346808-44-3

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B594551
CAS No.: 1346808-44-3
M. Wt: 209.052
InChI Key: IQNJZSNKCNUQII-UHFFFAOYSA-N
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Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic ester derivative of isoxazole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

Target of Action

The compound contains aboronic ester functional group, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile , attacking an electrophilic carbon to form a new carbon-carbon bond . The exact interaction with its targets would depend on the specific reaction conditions and the other reactants present .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .

Pharmacokinetics

The boronic ester group is generally considered to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in and the resulting compounds synthesized. In general, the formation of new carbon-carbon bonds could lead to the creation of a wide range of organic compounds with various biological activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the boronic ester group can be influenced by factors such as temperature and humidity .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.

    Oxidation: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted isoxazoles.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of an isoxazole ring.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an isoxazole ring.

Uniqueness

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to its isoxazole ring, which imparts distinct electronic and steric properties compared to pyridine or pyrazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNJZSNKCNUQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744811
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-44-3
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)IS OXAZOLE
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